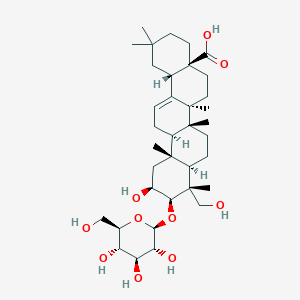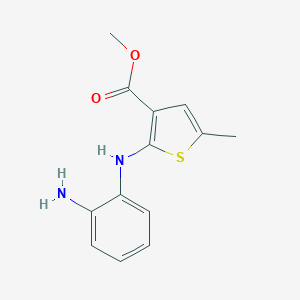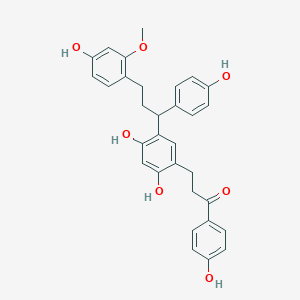
3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a complex phenolic structure, likely related to lignin or flavonoid derivatives. It contains multiple hydroxy and methoxy substituents, which suggests it may have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of dihydroconiferyl alcohol and dihydrosinapyl alcohol from eugenol and its derivatives has been achieved through hydroboration reactions, which could be a potential pathway for synthesizing the compound or its analogs .
Molecular Structure Analysis
Structural and spectroscopic evaluations of related compounds, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, have been performed, revealing crystallization in specific space groups and stabilization by intermolecular hydrogen bonds . These findings could provide insights into the potential molecular structure and stability of the compound .
Chemical Reactions Analysis
The polarographic behavior of pyridyl analogues of chalcone has been studied, which includes the reduction of isomeric compounds with hydroxy and methoxy substituents . These studies could inform the electrochemical properties and reactivity of the compound , particularly in terms of reduction pathways and the influence of substituents on electron density and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated, such as the antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones . These studies suggest that the presence of hydroxy and methoxy groups can influence the biological activity of these compounds, which may also be relevant for the compound .
Applications De Recherche Scientifique
Environmental Pollutants and Male Infertility
Research on environmental pollutants such as Bisphenol A (BPA) and its derivatives highlights their role as endocrine disruptors affecting male reproductive health. These compounds are known to induce germ cell apoptosis, disrupting spermatogenesis. Such studies contribute to understanding the environmental impact of phenolic compounds on human health (Lagos-Cabré & Moreno, 2012).
Lignin Acidolysis
Investigations into the acidolysis of lignin model compounds provide insights into the chemical breakdown and potential applications of phenolic structures in bio-refinery processes. This research aids in understanding how specific chemical structures within lignin can be selectively broken down, offering a pathway to valorize lignin into valuable chemical products (Yokoyama, 2015).
Antioxidant and Anti-inflammatory Properties
Studies on tyrosol and hydroxytyrosol, phenolic compounds found in olives, have shown significant antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These findings support the therapeutic potential of phenolic compounds in various medical and dental applications, highlighting their role in promoting health and combating diseases (Ramos et al., 2020).
Catalysis and Organic Synthesis
Research on clay catalysts for organic synthesis, including the production of raspberry ketone, a compound structurally related to phenolic compounds, demonstrates the utility of phenolic structures in facilitating chemical reactions. Such studies have implications for the synthesis of flavorings, fragrances, and potentially bioactive compounds, illustrating the versatility of phenolic compounds in synthetic chemistry (Tateiwa & Uemura, 1997).
Hydroxycoumarins and Biological Properties
Research into hydroxycoumarins, including 3-hydroxycoumarin, has explored their synthesis, chemical reactivity, and applications in biology. These studies underscore the chemical and biological diversity of coumarin derivatives, which share structural motifs with the compound , indicating potential for pharmaceutical and biological applications (Yoda, 2020).
Propriétés
IUPAC Name |
3-[2,4-dihydroxy-5-[3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl]phenyl]-1-(4-hydroxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30O7/c1-38-31-17-25(34)13-6-21(31)7-14-26(19-2-9-23(32)10-3-19)27-16-22(29(36)18-30(27)37)8-15-28(35)20-4-11-24(33)12-5-20/h2-6,9-13,16-18,26,32-34,36-37H,7-8,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIYEXDIBBOYMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CCC(C2=CC=C(C=C2)O)C3=C(C=C(C(=C3)CCC(=O)C4=CC=C(C=C4)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415696 |
Source


|
| Record name | 3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one | |
CAS RN |
400603-95-4 |
Source


|
| Record name | 3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, 2-amino-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenyl-](/img/structure/B149952.png)
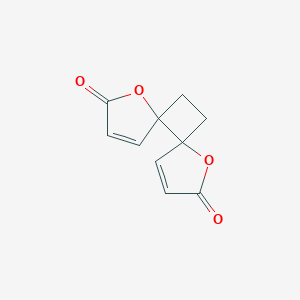
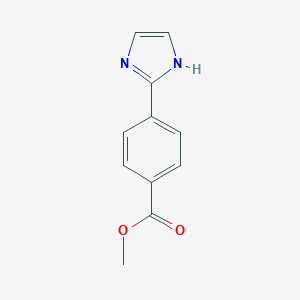
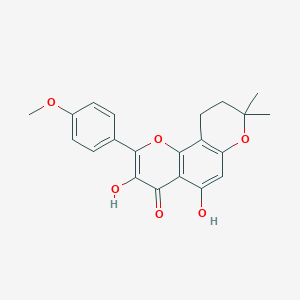
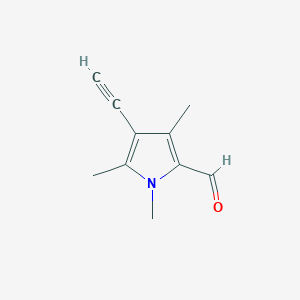

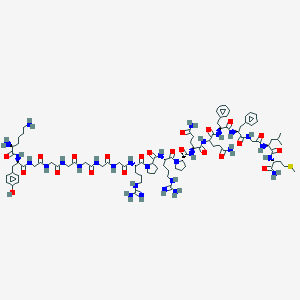
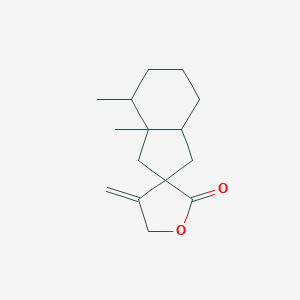
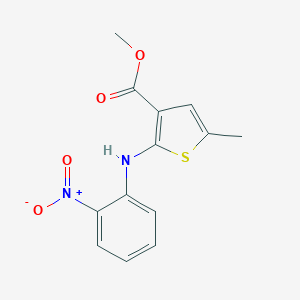
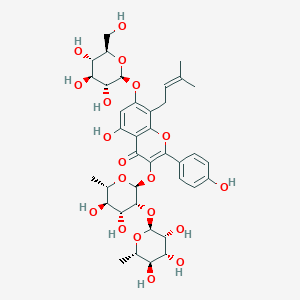
![Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es](/img/structure/B149985.png)
